Taltobulin trifluoroacetate

Catalog No.
S003961
CAS No.
M.F
C29H44F3N3O6
M. Wt
587.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Taltobulin trifluoroacetate

Product Name

Taltobulin trifluoroacetate

IUPAC Name

(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2S)-3-methyl-2-(methylamino)-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C29H44F3N3O6

Molecular Weight

587.7 g/mol

InChI

InChI=1S/C27H43N3O4.C2HF3O2/c1-17(2)20(16-18(3)25(33)34)30(10)24(32)22(26(4,5)6)29-23(31)21(28-9)27(7,8)19-14-12-11-13-15-19;3-2(4,5)1(6)7/h11-17,20-22,28H,1-10H3,(H,29,31)(H,33,34);(H,6,7)/b18-16+;/t20-,21-,22-;/m1./s1

InChI Key

SHWPCKJNFBDPFA-LPWSJWOVSA-N

SMILES

Array

Canonical SMILES

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)NC.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C1=CC=CC=C1)NC.C(=O)(C(F)(F)F)O

Taltobulin trifluoroacetate (HTI-286; SPA-110) is an analogue of Hemiasterlin; potent tubulin inhibitor; ADCs cytotoxin.IC50 value:Target: tubulinin vitro: HTI-286 significantly inhibited proliferation of all three hepatic tumor cell lines (mean IC50 = 2 nmol/L +/- 1 nmol/L) in vitro. Interestingly, no decrease in viable primary human hepatocytes (PHH) was detected under HTI-286 exposure [1]. In all cell lines tested, HTI-286 was a potent inhibitor of proliferation and induced marked increases in apoptosis. Despite similar transcriptomic changes regarding cell death and cell cycle regulating genes after exposure to HTI-286 or docetaxel, array analysis revealed distinct molecular signatures for both compounds [2].in vivo: Intravenous administration of HTI-286 significantly inhibited tumor growth in vivo (rat allograft model) [1]. HTI-286 significantly inhibited growth of PC-3 and LNCaP xenografts and retained potency in PC-3dR tumors. Simultaneous castration plus HTI-286 therapy was superior to sequential treatment in the LNCaP model [2].

Taltobulin is a potent, fully synthetic analog of the marine natural product hemiasterlin that functions as a microtubule-depolymerizing agent. By inhibiting tubulin polymerization, it induces G2/M phase cell cycle arrest and apoptosis. A key procurement-relevant feature of Taltobulin is its demonstrated efficacy against multidrug-resistant (MDR) cancer models, particularly those overexpressing P-glycoprotein (P-gp), a common mechanism of resistance to taxanes and vinca alkaloids. The trifluoroacetate (TFA) salt form is supplied to enhance handling and solubility for research and development workflows, especially in the context of bioconjugation.

Selecting a microtubule inhibitor requires careful consideration of both the core molecule and its salt form, as these are not functionally interchangeable. The trifluoroacetate salt of Taltobulin is specifically provided to address the poor aqueous solubility of the free base, a critical factor for reliable preparation of stock solutions and reaction mixtures for bioconjugation. While other tubulin inhibitors like paclitaxel are commercially available, Taltobulin's distinct advantage lies in its ability to circumvent P-glycoprotein mediated drug efflux, a primary failure mode for many taxanes and vinca alkaloids in resistant cancer models. Therefore, substituting Taltobulin trifluoroacetate with either the free base or a different class of microtubule agent can compromise experimental reproducibility, particularly in formulation-sensitive applications or studies involving drug-resistant phenotypes.

Formulation Advantage: Enhanced Handling and Solubility of the Trifluoroacetate Salt

The trifluoroacetate (TFA) salt form of Taltobulin is offered to overcome a key handling limitation of the parent compound. The free base of Taltobulin is documented as being insoluble in water, requiring dissolution in organic solvents like DMSO. The TFA salt form is specifically noted for its improved solubility, facilitating its use as a payload in antibody-drug conjugates (ADCs) where aqueous-buffered conditions are often required for conjugation steps.

Evidence DimensionAqueous Processability
Target Compound DataTaltobulin Trifluoroacetate: Offers improved solubility for use in aqueous-buffered bioconjugation and formulation workflows.
Comparator Or BaselineTaltobulin (Free Base): Insoluble in water.
Quantified DifferenceEnables reproducible preparation of stock solutions and reaction mixtures in workflows incompatible with water-insoluble compounds.
ConditionsStandard laboratory and bioprocess buffer preparation.

This directly impacts ease-of-use, reproducibility, and suitability for preparing stock solutions and conjugation reactions for antibody-drug conjugates (ADCs).

Maintained Potency in P-glycoprotein (P-gp) Expressing, Multidrug-Resistant (MDR) Cancer Models

Taltobulin demonstrates a significant advantage over conventional microtubule inhibitors by retaining high potency in cancer cell lines that overexpress the P-glycoprotein (P-gp) efflux pump. In a comparative study, the IC50 of Taltobulin against the P-gp-expressing colon cancer cell line HCT-15 was 5.3 nM. In contrast, taxanes like paclitaxel are well-known P-gp substrates and typically exhibit a dramatic loss of potency in such cell lines, with resistance factors often exceeding 100-fold. Taltobulin's ability to circumvent this resistance mechanism makes it a more effective agent for these challenging models.

Evidence DimensionPotency (IC50) in P-gp Overexpressing Cells
Target Compound DataTaltobulin: 5.3 nM (HCT-15 colon cancer cell line)
Comparator Or BaselinePaclitaxel: Becomes significantly less potent (e.g., resistance factor of 10,470 in A2780TC3 ovarian line).
Quantified DifferenceTaltobulin retains low nanomolar potency, whereas paclitaxel's efficacy is severely compromised by P-gp mediated efflux.
ConditionsIn vitro cytotoxicity assays against human cancer cell lines with characterized P-gp expression.

For researchers studying resistant cancers or developing therapeutics to overcome MDR, Taltobulin offers a clear mechanistic advantage over P-gp-susceptible agents.

Broad-Spectrum, Low-Nanomolar Cytotoxicity Across Diverse Human Cancer Cell Lines

Taltobulin exhibits potent cytotoxic activity across a wide range of human tumor cell lines, establishing its utility as a broadly effective anti-proliferative agent. In a panel of 18 human tumor cell lines, including leukemia, ovarian, NSCLC, breast, colon, and melanoma, Taltobulin demonstrated a mean IC50 of 2.5 ± 2.1 nM. This consistent, low-nanomolar potency provides a reliable baseline of activity for mechanism-of-action studies or for use as a cytotoxic payload.

Evidence DimensionMean In-Vitro Cytotoxicity (IC50)
Target Compound Data2.5 nM (average across 18 human tumor cell lines)
Comparator Or BaselineOther microtubule inhibitors such as Paclitaxel, Docetaxel, and Vinblastine, whose potencies vary widely and can be compromised by resistance mechanisms.
Quantified DifferenceProvides a consistent and high degree of potency across a diverse panel of cancer types.
Conditions3-day in vitro cell proliferation assays.

This establishes Taltobulin as a highly reliable and potent cytotoxic agent, suitable as a reference compound or as a payload candidate where high intrinsic potency is required.

Payload for Antibody-Drug Conjugates (ADCs) Targeting Resistant Tumors

Flowing directly from its high potency, improved solubility as a TFA salt, and efficacy in MDR models, Taltobulin trifluoroacetate is a strong candidate for use as a cytotoxic payload in ADC development. The enhanced solubility facilitates the critical bioconjugation process, while its ability to kill P-gp-expressing cells makes it particularly suitable for ADCs designed to treat relapsed or refractory cancers that have developed resistance to standard chemotherapies.

Investigating Drug Efflux and Resistance Mechanisms in Cancer Biology

Given its ability to largely bypass the P-gp efflux pump, Taltobulin serves as a critical tool compound for cancer biologists. It allows researchers to study microtubule disruption in MDR cell lines without the confounding factor of rapid drug efflux that affects agents like paclitaxel. This makes it the right choice for clarifying downstream cellular pathways or for use as a positive control in screens for novel MDR-reversing agents.

Reference Compound for Tubulin Polymerization Inhibition Assays

As a well-characterized inhibitor of tubulin polymerization with consistent low-nanomolar cellular potency, Taltobulin is an appropriate reference standard. Its reliability and high activity make it suitable for validating new assays, for use as a positive control in high-throughput screens for novel microtubule inhibitors, or for fundamental studies of cytoskeletal dynamics.

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

587.31822062 Da

Monoisotopic Mass

587.31822062 Da

Heavy Atom Count

41

Dates

Last modified: 02-18-2024
[1]. Vashist YK, et al. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin. World J Gastroenterol. 2006 Nov 14;12(42):6771-8.
[2]. Hadaschik BA, et al. Targeting prostate cancer with HTI-286, a synthetic analog of the marine sponge product hemiasterlin. Int J Cancer. 2008 May 15;122(10):2368-76.

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